molecular formula C20H22N4O3 B2981647 N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 871323-05-6

N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Katalognummer: B2981647
CAS-Nummer: 871323-05-6
Molekulargewicht: 366.421
InChI-Schlüssel: FNVFSMLXWWROSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Ethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by ethoxy substituents at the 2- and 4-positions of the phenyl rings attached to the triazole core. The triazole ring is substituted with a methyl group at position 5 and a carboxamide group at position 2.

Eigenschaften

IUPAC Name

N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-4-26-16-12-10-15(11-13-16)24-14(3)19(22-23-24)20(25)21-17-8-6-7-9-18(17)27-5-2/h6-13H,4-5H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVFSMLXWWROSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, structural characteristics, and relevant research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethanol with morpholine. The final product has the molecular formula C28H30N4O2 and features a substituted triazole ring, which is known for its diverse biological activities. The synthesis yields high purity and is characterized by robust analytical techniques such as NMR and mass spectrometry .

Structural Data

Atomx-coordinatey-coordinatez-coordinateU_iso
O1-0.010510.786240.994790.0597
O21.109860.314820.682840.0761
N10.433380.390520.833550.0395
N20.491240.307140.903380.0462
N30.590720.219530.852270.0447
N40.864540.197040.660190.0392

Anticancer Properties

Research has indicated that compounds containing the triazole ring exhibit significant anticancer properties. In vitro studies have demonstrated that N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells .

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators such as cyclins and CDKs . Additionally, the compound may interfere with DNA synthesis and repair mechanisms, leading to increased cellular stress and eventual cell death.

Antimicrobial Activity

Preliminary studies also suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . The exact mechanism remains under investigation but may involve disruption of microbial cell wall synthesis or function.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7) showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 25 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Testing

In another study evaluating antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL and 20 µg/mL respectively, indicating potential as a therapeutic agent in treating bacterial infections.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl and Amide Groups

The triazole-4-carboxamide scaffold exhibits diverse bioactivity depending on substituent patterns. Key analogs include:

Compound Name Substituents (Triazole/Aryl/Amide) Molecular Weight Key Properties/Activities Reference
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 5-cyclopropyl, 4-methoxyphenyl, 4-chlorophenylamide 396.84 Anticancer activity (Pokhodylo & Slyvka et al., 2020)
(S)-1-(4-Chlorophenyl)-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (ZIPSEY) 5-methyl, 4-chlorophenyl, hydroxypropanamide 384.83 Antiproliferative activity (Shen et al., 2013)
N-(2,4-Dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 5-methyl, 3,4-dimethylphenyl, 2,4-dimethoxyphenylamide 366.41 Moderate anticancer activity
1-(2-Ethoxyphenyl)-5-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide 5-methyl, 2-ethoxyphenyl, tetrahydrofuranamide 344.38 Synthetic accessibility (CuAAC method)
N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 5-methyl, 2-methoxyphenyl, 4-ethoxyphenylamide 352.39 Structural isomer of the target compound

Key Observations :

  • Ethoxy vs.
  • Chlorophenyl Substitution : Chlorine atoms (e.g., in ZIPSEY) correlate with increased antiproliferative activity against renal (RXF 393) and CNS (SNB-75) cancer cells .
  • Amide Modifications : Hydrophilic amide substituents (e.g., tetrahydrofuran in ) reduce cytotoxicity but improve solubility.

Q & A

How can researchers optimize the synthesis yield of N-(2-ethoxyphenyl)-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

Level: Basic (Synthesis Optimization)
Methodological Answer:
Optimization begins with selecting efficient coupling reagents and controlling reaction conditions. For triazole-carboxamide derivatives, General Procedure B (as described in ) involves:

  • Stepwise functionalization: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling.
  • Solvent selection: Polar aprotic solvents like DMF or DCM improve solubility of intermediates.
  • Temperature control: Maintain 70–80°C during cyclization to enhance reaction kinetics without decomposition .
  • Purification: Employ combiflash chromatography (30–50% EtOAc/hexane gradients) to isolate the final product with >90% purity . highlights yields >80% for analogous triazoles by optimizing stoichiometry and reaction time.

What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

Level: Basic (Structural Characterization)
Methodological Answer:
A multi-technique approach is critical:

  • 1H/13C NMR: Assign signals for the ethoxyphenyl substituents (δ 6.8–7.5 ppm for aromatic protons, δ 60–70 ppm for ethoxy carbons) and triazole methyl group (δ 2.3–2.5 ppm for 1H, δ 10–15 ppm for 13C). Use DMSO-d6 as a solvent to resolve hydrogen-bonded amide protons .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error. For C20H21N5O3, expect m/z ≈ 404.1612 .
  • Elemental Analysis: Validate C, H, N content with ≤0.4% deviation from calculated values (e.g., C 59.54%, H 5.24%, N 17.36%) .

What are the best practices for resolving discrepancies in X-ray crystallography data during structural determination?

Level: Advanced (Crystallography Data Analysis)
Methodological Answer:
Discrepancies in refinement (e.g., high R-factors, anisotropic displacement errors) can be addressed using:

  • SHELXL Features: Apply restraints to disordered ethoxyphenyl groups and refine hydrogen atoms geometrically. Use the TWIN command for handling twinned crystals .
  • WinGX Validation: Analyze residual density maps to identify missed solvent molecules or incorrect symmetry assignments. The ORTEP interface aids in visualizing anisotropic displacement ellipsoids .
  • Data Reconciliation: Cross-validate bond lengths/angles with Mogul Geometry Checker; deviations >3σ may indicate misassigned atoms .

How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Level: Advanced (Pharmacological Profiling)
Methodological Answer:
SAR studies should focus on:

  • Target Selection: Prioritize kinases (e.g., Wnt/β-catenin) or chaperones (e.g., Hsp90) based on structural analogs in and .
  • Modular Synthesis: Vary substituents (e.g., replace ethoxy with fluorine or methyl groups) to assess steric/electronic effects on binding.
  • In Vitro Assays: Use fluorescence polarization for binding affinity (IC50) and cellular models (e.g., HEK293T) to measure downstream pathway inhibition .
  • Data Correlation: Map activity trends to computational docking results (e.g., AutoDock Vina) to identify critical interactions (e.g., H-bonds with Arg634 in target proteins) .

What strategies are recommended for analyzing potential polymorphic forms of this compound?

Level: Advanced (Polymorphism Screening)
Methodological Answer:
Polymorph identification requires:

  • Crystallization Screens: Use solvent-drop diffusion with 6–8 solvents (e.g., EtOH, acetonitrile) to nucleate distinct crystal forms .
  • PXRD and DSC: Compare diffraction patterns (e.g., 2θ = 5–40°) and melting endotherms to differentiate polymorphs. notes decomposition >250°C, requiring fast DSC ramps (10°C/min) .
  • SHELXL-TWIN Refinement: Handle twinning by pseudo-merohedry with BASF and HKLF5 commands to resolve overlapping reflections .

How should researchers address conflicting bioactivity data between in vitro and cellular assays for this compound?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Conflicts may arise due to:

  • Membrane Permeability: Use logP calculations (e.g., SwissADME) and Caco-2 assays to assess cellular uptake limitations. Ethoxyphenyl groups may reduce permeability vs. fluorinated analogs .
  • Metabolic Stability: Perform microsomal stability assays (e.g., human liver microsomes) to identify rapid degradation pathways.
  • Off-Target Effects: Employ kinome-wide profiling (e.g., KinomeScan) to rule out promiscuous binding .

What computational methods are suitable for predicting the binding mode of this compound to protein targets?

Level: Advanced (Computational Chemistry)
Methodological Answer:
Combine:

  • Molecular Docking: Use Glide or GOLD to simulate binding poses, focusing on the triazole core’s interactions with catalytic residues (e.g., H-bonding with Leu631 or Arg634) .
  • MD Simulations: Run 100-ns trajectories in Desmond to assess stability of the ligand-protein complex. Analyze RMSD and hydrogen bond occupancy .
  • Free Energy Calculations: Apply MM-GBSA to rank binding affinities of analogs, correlating with experimental IC50 values .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.